![molecular formula C13H12ClNO5S2 B2931898 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 1105205-25-1](/img/structure/B2931898.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yloxy group, an ethyl linker, and a 5-chlorothiophene-2-sulfonamide group. The benzo[d][1,3]dioxol-5-yloxy group is a common motif in organic chemistry and is found in many natural products and synthetic compounds . The 5-chlorothiophene-2-sulfonamide group is a sulfur-containing heterocycle, which is often used in medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yloxyethyl group with the 5-chlorothiophene-2-sulfonamide group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the ethyl linker. The benzo[d][1,3]dioxol-5-yloxy group and the 5-chlorothiophene-2-sulfonamide group are likely to be in a trans configuration due to the steric hindrance. The exact geometry would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ether group in the benzo[d][1,3]dioxol-5-yloxy moiety could potentially undergo cleavage under acidic conditions. The sulfonamide group could potentially undergo hydrolysis to form a sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and sulfonamide groups could potentially make the compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide, a derivative of benzo[b]thiophene-2-sulfonamide, has been explored for its potential in inhibiting ocular carbonic anhydrase. This is particularly significant in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide, which are structurally related, have shown promising ocular hypotensive effects, making them suitable for clinical evaluation in this context (Graham et al., 1989).
Antibacterial and Antifungal Properties
The compound's sulfonamide group, a common feature in antibacterial and antifungal agents, has been the focus of extensive research. Studies have revealed that variations in the sulfonamide structure can lead to significant changes in antibacterial and antifungal efficacy. Specific derivatives have exhibited moderate to good activity against various bacterial strains, indicating the potential for further development in this area (Aziz‐ur‐Rehman et al., 2013).
Enzyme Inhibition and Biological Screening
Research has also been conducted on the effects of similar sulfonamide derivatives on different enzymes. Compounds with structural similarities have been synthesized and tested for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Certain derivatives have shown notable activity, especially against acetylcholinesterase, suggesting potential therapeutic applications (Fatima et al., 2013).
Carbonic Anhydrase Inhibitory Activities in Cancer Research
In cancer research, similar sulfonamide derivatives have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in tumor progression. While these studies have not specifically involved N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide, they provide insight into the potential applications of similar compounds in cancer therapeutics (Kucukoglu et al., 2016).
Supramolecular Chemistry
Research into the complexation of sulfonamide derivatives with various metals has also been a significant area of study. These complexes, involving sulfonamide ligands, can lead to the formation of supramolecular architectures with potential applications in material science and catalysis (Li et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . These compounds often target microtubules and their component protein, tubulin , which are crucial for cell division and thus a common target for anticancer agents.
Mode of Action
This is often achieved through the suppression of tubulin polymerization or stabilization of microtubule structure , leading to mitotic blockade and cell apoptosis .
Biochemical Pathways
It can be inferred from related compounds that the pathways involved are likely related to cell division and apoptosis . Disruption of these pathways can lead to cell cycle arrest and programmed cell death .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide may have similar effects.
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5S2/c14-12-3-4-13(21-12)22(16,17)15-5-6-18-9-1-2-10-11(7-9)20-8-19-10/h1-4,7,15H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHNFUREXLHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide |
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